molecular formula C10H12N2O B039077 2-propyl-1H-benzimidazol-4-ol CAS No. 113895-78-6

2-propyl-1H-benzimidazol-4-ol

Katalognummer B039077
CAS-Nummer: 113895-78-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: VWHZGBJBYSIHNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-propyl-1H-benzimidazol-4-ol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Wirkmechanismus

The mechanism of action of 2-propyl-1H-benzimidazol-4-ol involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in cells. This compound also modulates various signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Biochemische Und Physiologische Effekte

Studies have shown that 2-propyl-1H-benzimidazol-4-ol can affect various biochemical and physiological processes in cells and organisms. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-propyl-1H-benzimidazol-4-ol in lab experiments is its potential therapeutic effects in various diseases. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the study of 2-propyl-1H-benzimidazol-4-ol. One direction is the development of more potent analogs with improved therapeutic properties. Another direction is the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, 2-propyl-1H-benzimidazol-4-ol is a promising compound that has shown potential therapeutic effects in various scientific research fields. Its mechanism of action involves its ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and cancer. Further studies are needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of 2-propyl-1H-benzimidazol-4-ol involves the reaction of 2-propyl-1H-benzimidazole with sodium hydroxide and hydrogen peroxide. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-propyl-1H-benzimidazol-4-ol has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.

Eigenschaften

CAS-Nummer

113895-78-6

Produktname

2-propyl-1H-benzimidazol-4-ol

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

2-propyl-1H-benzimidazol-4-ol

InChI

InChI=1S/C10H12N2O/c1-2-4-9-11-7-5-3-6-8(13)10(7)12-9/h3,5-6,13H,2,4H2,1H3,(H,11,12)

InChI-Schlüssel

VWHZGBJBYSIHNO-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1)C=CC=C2O

Kanonische SMILES

CCCC1=NC2=C(N1)C=CC=C2O

Synonyme

Benzimidazol-4-ol, 2-propyl- (6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.